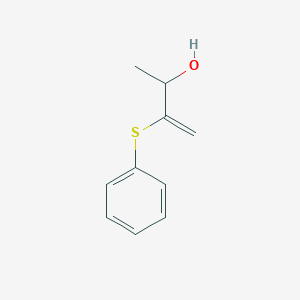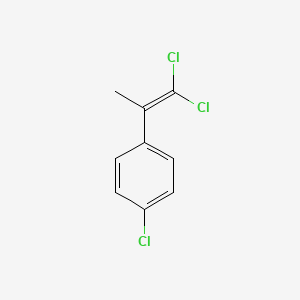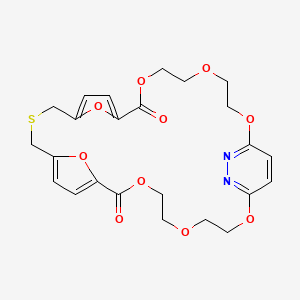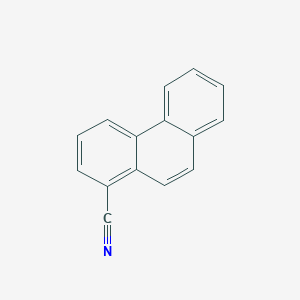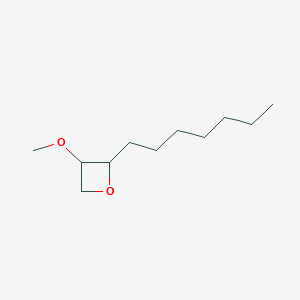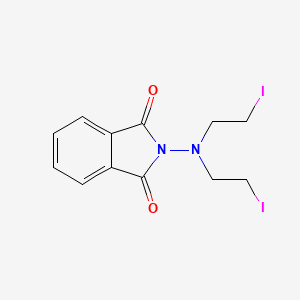
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- is a specialized organic compound with the molecular formula C12H12I2N2O2. This compound is characterized by the presence of two iodoethyl groups attached to a phthaloyl hydrazine core. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthaloyl hydrazine. This intermediate is then reacted with 2-iodoethyl iodide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form cyclic compounds, which are useful in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include substituted hydrazine derivatives, cyclic compounds, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic compounds and substituted hydrazine derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- involves its interaction with various molecular targets, such as enzymes and receptors. The iodoethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine, 1,1-bis(2-chloroethyl)-2-phthaloyl-: Similar structure but with chloroethyl groups instead of iodoethyl groups.
Hydrazine, 1,1-bis(2-bromoethyl)-2-phthaloyl-: Similar structure but with bromoethyl groups.
Hydrazine, 1,1-bis(2-fluoroethyl)-2-phthaloyl-: Similar structure but with fluoroethyl groups.
Uniqueness
The presence of iodoethyl groups in Hydrazine, 1,1-bis(2-iodoethyl)-2-phthaloyl- makes it unique compared to its chloro, bromo, and fluoro counterparts. The iodine atoms confer distinct reactivity and steric properties, which can influence the compound’s behavior in chemical reactions and its interaction with biological targets .
Propiedades
Número CAS |
78265-94-8 |
|---|---|
Fórmula molecular |
C12H12I2N2O2 |
Peso molecular |
470.04 g/mol |
Nombre IUPAC |
2-[bis(2-iodoethyl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12I2N2O2/c13-5-7-15(8-6-14)16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4H,5-8H2 |
Clave InChI |
RRGLHSUPRGTXKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CCI)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


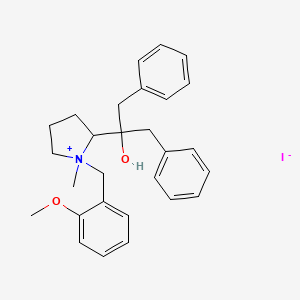
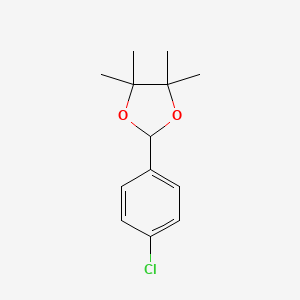
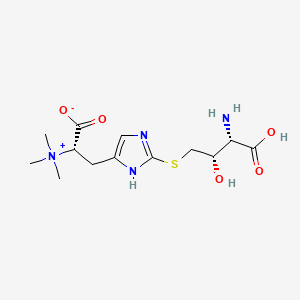
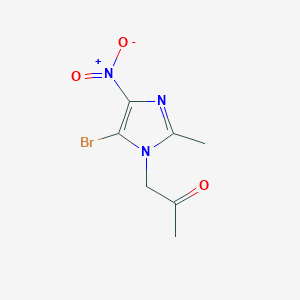
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
